molecular formula C10H12FNO B8795576 (2S)-2-(4-fluorophenyl)morpholine CAS No. 790655-16-2

(2S)-2-(4-fluorophenyl)morpholine

Cat. No.: B8795576
CAS No.: 790655-16-2
M. Wt: 181.21 g/mol
InChI Key: MPFUBIGEMDOEIW-SNVBAGLBSA-N
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Description

(2S)-2-(4-fluorophenyl)morpholine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

790655-16-2

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(2S)-2-(4-fluorophenyl)morpholine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m1/s1

InChI Key

MPFUBIGEMDOEIW-SNVBAGLBSA-N

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=C(C=C2)F

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of [2-(4-fluoro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester (90 mg) in dichloromethane (1 mL) and trifluoroacetic acid (1 mL) was stirred at 25° C. for 1 hour and then concentrated in vacuo. The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous potassium carbonate (5 mL). The organic phase was dried over sodium sulfate, concentrated in vacuo and redissolved in dry tetrahydrofuran (3 mL) and triethylamine (54 μL). Chloroacetyl chloride (31 μL) in dry tetrahydrofuran (1 mL) was added dropwise at 0° C. After 30 minutes the reaction was diluted with ethyl acetate (10 mL) and washed with water/brine (1:1, 3×10 mL). The organic phase was dried over sodium sulfate, concentrated in vacuo and redissolved in tert-butanol (5 mL). Potassium tert-butoxide (79 mg) was added and the reaction stirred at 25° C. for 1.5 hour. The reaction was quenched with saturated aqueous ammonium chloride (30 mL) and extracted with ethyl acetate (2×30 mL). The combined organic phases were dried over sodium sulfate, concentrated in vacuo and co-evaporated with toluene (2×5 mL). The residue was dissolved in dry toluene (5 mL) under argon and treated with sodium bis(2-methoxyethoxy)aluminium hydride (70% in toluene, 205 μL) dropwise and stirred at 25° C. for 5 hours. The reaction was quenched at 0° C. with 10% aqueous sodium hydroxide (5 mL), and the mixture was extracted with diethyl ether (2×15 mL). The combined organic phases were dried over sodium sulfate and concentrated in vacuo to furnish 60 mg (94%) of the title compound as a colorless oil. LC-MS (m/z) 182 (MH+); tR=1.06, (UV, ELSD) 78%, 98%.
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94%

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